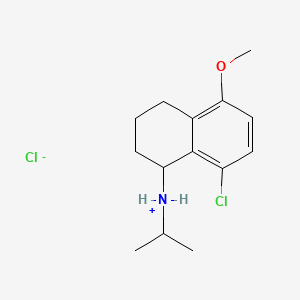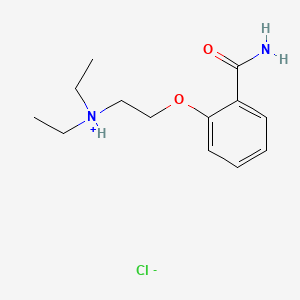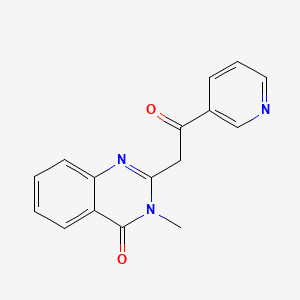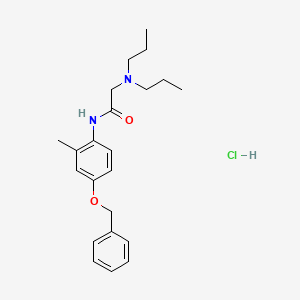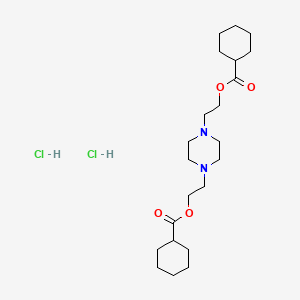
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclohexylcarboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the carboxylate groups.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways . The ethanol and dicyclohexylcarboxylate groups can also play a role in modulating the compound’s activity and binding affinity .
相似化合物的比较
Similar Compounds
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles: These compounds share a similar piperazine core but differ in their substituents.
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound has a similar ethanol and piperazine structure but lacks the dicyclohexylcarboxylate groups.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride is unique due to the presence of both ethanol and dicyclohexylcarboxylate groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
66944-68-1 |
|---|---|
分子式 |
C22H40Cl2N2O4 |
分子量 |
467.5 g/mol |
IUPAC 名称 |
2-[4-[2-(cyclohexanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclohexanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C22H38N2O4.2ClH/c25-21(19-7-3-1-4-8-19)27-17-15-23-11-13-24(14-12-23)16-18-28-22(26)20-9-5-2-6-10-20;;/h19-20H,1-18H2;2*1H |
InChI 键 |
VJWINASAFSCJNY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
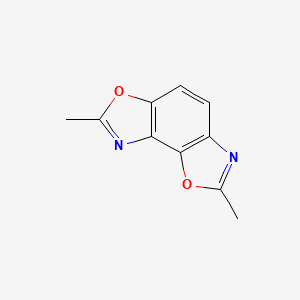
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
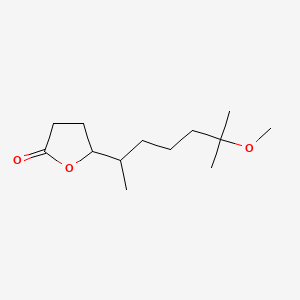

![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)



